3,5-Difluoro-D-Phenylalanine
Overview
Description
3,5-Difluoro-D-Phenylalanine is a derivative of the amino acid phenylalanine, characterized by the substitution of hydrogen atoms with fluorine atoms at the 3 and 5 positions on the phenyl ring. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various scientific fields .
Mechanism of Action
Target of Action
3,5-Difluoro-D-Phenylalanine, also known as H-D-PHE(3,5-DIF)-OH, is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . .
Mode of Action
Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .
Biochemical Pathways
Phenylalanine, the parent compound, is involved in several biochemical pathways, including the synthesis of key neurotransmitters and hormones .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a derivative of phenylalanine, it may have similar effects, including the synthesis of key neurotransmitters and hormones .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-D-Phenylalanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of this compound is with enzymes involved in amino acid synthesis and metabolism. For instance, it can act as a substrate or inhibitor for enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The fluorine atoms in this compound can enhance the compound’s binding affinity to these enzymes, thereby modulating their activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into proteins can affect protein folding and stability, leading to changes in cellular functions. Additionally, this compound can modulate the activity of signaling molecules and transcription factors, thereby impacting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including changes in protein expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance enzyme activity and protein stability, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. These threshold effects highlight the importance of optimizing the dosage of this compound in experimental studies to achieve the desired outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid synthesis and degradation. This compound can interact with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the metabolic flux and levels of metabolites. The presence of fluorine atoms in this compound can alter the compound’s reactivity and stability, affecting its role in metabolic pathways. Additionally, this compound can impact the synthesis of other amino acids and metabolites, further highlighting its significance in metabolic studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. The fluorine atoms in this compound can influence its localization and accumulation within cells, affecting its activity and function. Additionally, binding proteins can interact with this compound, modulating its transport and distribution within tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the presence of fluorine atoms can affect the compound’s interactions with other biomolecules within specific subcellular compartments, further modulating its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of 3,5-Difluoro-D-Phenylalanine may involve multi-step synthesis processes, including protection and deprotection of functional groups, followed by fluorination and purification steps. The use of automated synthesis equipment and high-throughput screening can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenylalanine derivatives, which can have different functional groups replacing the fluorine atoms .
Scientific Research Applications
3,5-Difluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and imaging agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 3,5-Difluoro-L-Phenylalanine
- 3,4-Difluoro-D-Phenylalanine
- 4,5-Difluoro-D-Phenylalanine
Comparison: Compared to other fluorinated phenylalanine derivatives, 3,5-Difluoro-D-Phenylalanine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can affect the compound’s electronic distribution, steric hindrance, and overall reactivity, making it distinct in its chemical behavior and biological activity .
Properties
IUPAC Name |
(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351998 | |
Record name | 3,5-Difluoro-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-63-8 | |
Record name | 3,5-Difluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266360-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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